molecular formula C18H21N5O2S2 B2574810 2-[4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(propan-2-yl)acetamide CAS No. 1105233-51-9

2-[4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(propan-2-yl)acetamide

Cat. No.: B2574810
CAS No.: 1105233-51-9
M. Wt: 403.52
InChI Key: VGSHLGMPSUPQEH-UHFFFAOYSA-N
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Description

2-[4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(propan-2-yl)acetamide is a novel synthetic compound designed for pharmacological research, specifically in the field of analgesic and anti-inflammatory agent development. It belongs to a class of molecules that incorporate both thiazolo[4,5-d]pyridazinone and pyrrolidine fragments, a structural combination noted for its interesting biological properties . Research on closely related 2-(N-pyrrolidino)-7-(α-thienyl)-[1,3]thiazolo[4,5-d]pyridazinones has demonstrated significant in vivo analgesic and anti-inflammatory activities in established models such as the "hot plate" test for central analgesia and the "acetic acid cramps" model for visceral pain . The mechanism of action for this class of compounds is associated with the inhibition of cyclooxygenase (COX) isoenzymes, which are key mediators in the inflammatory pathway and the perception of pain . This makes it a valuable research tool for scientists investigating new pathways for pain management that may offer improved efficacy or safety profiles over existing therapeutics. The compound is provided with high purity and is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate care in a laboratory setting.

Properties

IUPAC Name

2-(4-oxo-2-pyrrolidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S2/c1-11(2)19-13(24)10-23-17(25)15-16(14(21-23)12-6-5-9-26-12)27-18(20-15)22-7-3-4-8-22/h5-6,9,11H,3-4,7-8,10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSHLGMPSUPQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=O)C2=C(C(=N1)C3=CC=CS3)SC(=N2)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(propan-2-yl)acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the intermediate with isopropyl acetamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2-[4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds .

Scientific Research Applications

2-[4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(propan-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their signaling pathways. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

(a) N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide ()

  • Differences :
    • Substitution at position 2: Methyl vs. pyrrolidin-1-yl in the target compound.
    • Acetamide side chain: N-(4-chlorophenyl) vs. N-(propan-2-yl) .
  • Implications: The pyrrolidinyl group in the target compound may improve binding to flexible enzyme pockets compared to the rigid methyl group .

(b) Methyl 5-methyl-4-oxo-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylate ()

  • Differences: Core structure: Thieno[2,3-d]pyridazine vs. thiazolo[4,5-d]pyridazine. Substituents: Methyl ester at position 7 vs. thiophen-2-yl.
  • Implications :
    • The thiazolo core in the target compound introduces a sulfur atom in the fused ring system, which may enhance electron-deficient properties and reactivity .

(c) N-[5-(4-arylidene)-4-oxo-2-thioxo-thiazolidine-3-yl]-2-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetamides ()

  • Differences: Core: Thiazolo[4,5-b]pyridine vs. thiazolo[4,5-d]pyridazine. Functional groups: Thioxo-thiazolidinone vs. pyridazinone.
  • Implications: The pyridazinone ring in the target compound may offer distinct hydrogen-bonding interactions compared to thiazolidinone derivatives .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₉H₂₁N₅O₂S₂ 427.54 2-(pyrrolidin-1-yl), 7-(thiophen-2-yl), N-(propan-2-yl)acetamide
N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5-yl]acetamide C₁₈H₁₄ClN₅O₂S₂ 447.96 2-methyl, 7-(thiophen-2-yl), N-(4-chlorophenyl)acetamide
Methyl 5-methyl-4-oxo-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylate C₁₀H₈N₂O₃S 236.25 5-methyl, 7-carboxylate

Biological Activity

The compound 2-[4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(propan-2-yl)acetamide represents a novel class of potential therapeutic agents with significant biological activity. This article explores its pharmacological properties, focusing on its anticancer and anti-inflammatory effects, supported by diverse research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes several functional groups:

  • Pyrrolidinyl group
  • Thiazolo[4,5-d]pyridazin core
  • Acetamide moiety

Its molecular formula is C23H23N5O2S2C_{23}H_{23}N_{5}O_{2}S_{2}, with a molecular weight of approximately 465.6 g/mol.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study published in the European Journal of Medicinal Chemistry highlights its ability to inhibit various kinases involved in cancer progression, particularly FLT3, an oncogenic kinase associated with acute myeloid leukemia (AML) .

Key Findings:

  • In vitro Studies: The compound demonstrated significant cytotoxicity against A549 human lung adenocarcinoma cells, with viability reductions comparable to standard chemotherapeutics like cisplatin .
  • Mechanism of Action: The proposed mechanisms include induction of apoptosis and modulation of cell cycle regulators .

Anti-inflammatory Activity

The compound also shows potential as an anti-inflammatory agent. Preliminary studies suggest it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes.

Research Insights:

  • COX Inhibition: In vitro assays indicated that the compound could selectively inhibit COX-II with an IC50 value significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Comparative Analysis with Related Compounds

The biological activities of this compound can be compared with structurally similar compounds to highlight unique properties:

Compound NameStructural FeaturesUnique Properties
Pyrazolo[3,4-d]pyrimidine derivativesContains pyrazole ringNoted for anti-inflammatory effects
Thieno[3,2-c]pyrazole derivativesIncorporates thiophene ringsExhibits anticancer activity
Pyrimidine analogsPyrimidine core structureBroad spectrum of biological activities

This comparison underscores the distinct pharmacological profile of the target compound due to its unique combination of functional groups.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

  • Study on Anticancer Activity:
    • Objective: Evaluate the effects on A549 cells.
    • Methodology: MTT assay was used to assess cell viability post-treatment.
    • Results: The compound reduced cell viability significantly compared to untreated controls .
  • Study on Anti-inflammatory Effects:
    • Objective: Assess COX inhibition.
    • Results: The compound exhibited selective inhibition of COX-II, suggesting potential for treating inflammatory diseases .

Q & A

Q. What synthetic methodologies are commonly employed to prepare the thiazolo[4,5-d]pyridazine core in this compound?

The thiazolo[4,5-d]pyridazine scaffold is typically synthesized via cyclocondensation reactions. For example, thioglycolic acid is used to cyclize intermediates like N-cyclohexyl-2-cyanoacetamide under reflux conditions in ethanol, with piperidine as a catalyst. Thiophen-2-yl substituents are introduced via aromatic aldehyde condensations, followed by purification via recrystallization .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

  • IR spectroscopy to identify carbonyl (C=O) and amide (N-H) stretches.
  • NMR (¹H and ¹³C) to resolve pyrrolidine, thiophene, and acetamide proton environments.
  • Mass spectrometry for molecular ion validation (e.g., PubChem C₁₉H₂₁N₅O₂S₂, MW 447.5 g/mol) .

Q. What standard assays evaluate the antimicrobial activity of thiazolo-pyridazine derivatives?

Agar diffusion and microdilution assays are standard. For instance, compounds are tested against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) at concentrations ranging from 50–200 µg/mL, with zone-of-inhibition measurements or MIC (minimum inhibitory concentration) determination .

Q. How is compound purity assessed during synthesis?

Purity is validated via HPLC (≥95% peak area), TLC (single spot in ethanol:ethyl acetate 3:1), and melting point analysis (sharp range within 1–2°C). Recrystallization from ethanol or DMF/ethanol mixtures is common .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the thiazolo[4,5-d]pyridazine core?

Systematic optimization using Design of Experiments (DoE) is effective. For example, varying solvent polarity (ethanol vs. DMF), catalyst loading (piperidine: 0.5–2 mol%), and temperature (80–120°C) can identify optimal parameters. Flow chemistry approaches (e.g., continuous reactors) improve reproducibility and reduce side reactions .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

Discrepancies arise from differences in:

  • Assay protocols (e.g., broth microdilution vs. agar diffusion).
  • Microbial strains (clinical vs. ATCC strains).
  • Compound purity (e.g., ≥95% vs. crude samples). Cross-study comparisons should normalize these variables and include statistical validation (e.g., ANOVA) .

Q. How does X-ray crystallography clarify structural ambiguities in this compound?

X-ray diffraction resolves bond geometries and stereochemistry, particularly for the thiazolo-pyridazine ring and pyrrolidine substituents. PubChem’s computed structural data (InChIKey: GTQQWWSFTGMJAD-UHFFFAOYSA-N) provides a reference for validating experimental results .

Q. What computational approaches predict the pharmacokinetic properties of this compound?

Tools like SwissADME or Molinspiration predict:

  • logP (estimated 2.8–3.5, indicating moderate lipophilicity).
  • Bioavailability (Lipinski’s Rule compliance: MW <500, H-bond donors <5).
  • Metabolic stability (CYP450 enzyme interaction screening) .

Q. How can structure-activity relationship (SAR) studies improve potency?

SAR modifications include:

  • Thiophene substitution (e.g., 5-bromo vs. 5-methyl groups) to enhance microbial membrane penetration.
  • Pyrrolidine ring functionalization (e.g., N-methylation) to reduce metabolic degradation. Biological testing of analogs in iterative synthesis cycles identifies optimal substituents .

Q. What are the challenges in scaling up synthesis without compromising purity?

Key challenges include:

  • Side reactions during cyclization (e.g., dimerization).
  • Solvent selection for large-scale recrystallization (e.g., ethanol vs. acetonitrile).
  • Catalyst recovery (e.g., piperidine removal via acid-base extraction).
    Process analytical technology (PAT) monitors real-time reaction progress .

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